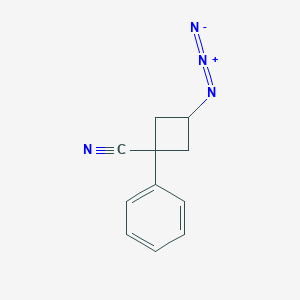![molecular formula C16H17ClN4O2S B2499049 6-(叔丁基磺酰基)-3-(4-氯苯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 685107-01-1](/img/structure/B2499049.png)
6-(叔丁基磺酰基)-3-(4-氯苯基)吡唑并[1,5-a]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a tert-butylsulfonyl group, a chlorophenyl group, and an amine group attached to the pyrazolo[1,5-a]pyrimidine core
科学研究应用
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary targets of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine are cycline dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play a crucial role in cell cycle regulation and transcription control.
Mode of Action
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine inhibits the activity of CDKs . By binding to these kinases, the compound prevents their normal function, leading to disruption of the cell cycle and transcription processes.
Biochemical Pathways
The inhibition of CDKs by 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine affects multiple biochemical pathways. These include pathways involved in cell proliferation, transcription regulation, and cell cycle progression . The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been shown to be orally bioavailable , suggesting that this compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine’s action include disruption of cell cycle progression and induction of apoptosis . These effects can lead to the inhibition of cell proliferation and potentially the death of cancer cells.
生化分析
Biochemical Properties
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . This compound acts as an inhibitor of CDKs, thereby affecting cell division and proliferation. Additionally, it has been shown to interact with flavin adenine dinucleotide (FAD)-dependent hydroxylases, which are involved in various oxidative reactions .
Cellular Effects
The effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, it has been observed to affect the expression of genes involved in cell survival and apoptosis, thereby influencing cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it interacts with FAD-dependent hydroxylases, leading to the hydroxylation and subsequent degradation of the compound . These interactions result in the modulation of various cellular pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is involved in several metabolic pathways. It interacts with enzymes such as FAD-dependent hydroxylases, which catalyze its hydroxylation and subsequent degradation . This compound also affects metabolic flux by modulating the activity of CDKs and influencing the expression of genes involved in metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific cellular compartments, such as the nucleus, where it exerts its inhibitory effects on CDKs . Additionally, it interacts with transporters that facilitate its uptake and distribution across different tissues .
Subcellular Localization
The subcellular localization of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is critical for its activity and function. The compound is primarily localized in the nucleus, where it inhibits CDK activity and modulates gene expression . Post-translational modifications, such as phosphorylation, may also influence its localization and activity within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base like triethylamine.
Chlorophenyl Substitution: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chlorophenylboronic acid and a palladium catalyst.
Amination: Finally, the amine group is introduced through an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, palladium catalysts, toluene as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
相似化合物的比较
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine can be compared with other similar compounds, such as:
2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a methylthio group instead of an amine group.
6-(tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ylamine: Contains a trifluoromethyl group on the pyrazole ring.
Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds: Inhibit cycline dependent kinases and have different substituents on the pyrazolo[1,5-a]pyrimidine core.
属性
IUPAC Name |
6-tert-butylsulfonyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNLNKIEZTVUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
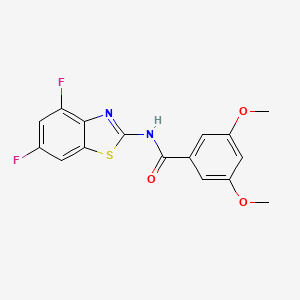
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
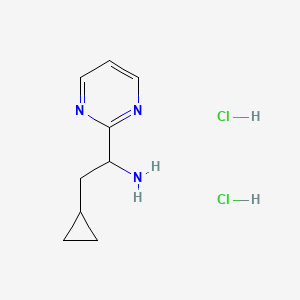
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
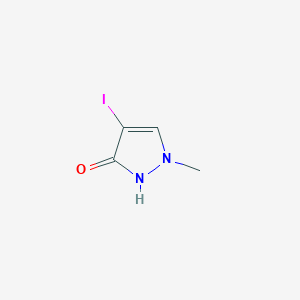

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
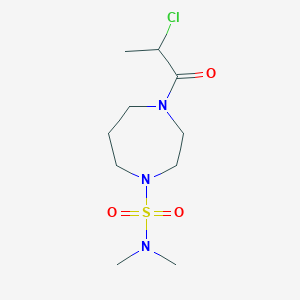
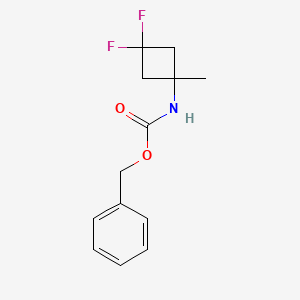
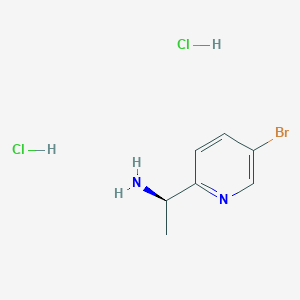
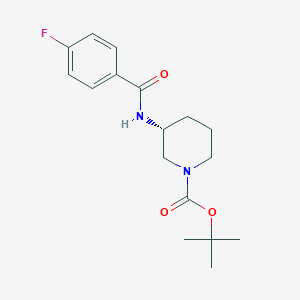
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)
